5,5-Dimethylmorpholine-3-carboxylic acid
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Overview
Description
5,5-Dimethylmorpholine-3-carboxylic acid: is a chemical compound with the molecular formula C7H13NO3. It is a derivative of morpholine, characterized by the presence of two methyl groups at the 5th position and a carboxylic acid group at the 3rd position. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethylmorpholine-3-carboxylic acid typically involves the reaction of morpholine with appropriate reagents to introduce the dimethyl and carboxylic acid groups. One common method involves the use of a Lewis acid catalyzed acyliminium ion allylation reaction, followed by a Mitsunobu reaction and a Pd-mediated Stille–Kelly intramolecular cross-coupling .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using similar methods as described above, but optimized for higher yields and purity. The process often includes steps such as purification and crystallization to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 5,5-Dimethylmorpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
5,5-Dimethylmorpholine-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5,5-Dimethylmorpholine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways, influencing various physiological processes .
Comparison with Similar Compounds
- 5,6-Dimethylmorpholine-3-carboxylic acid
- 5-Methylmorpholine-3-carboxylic acid
- 3-Morpholinecarboxylic acid
Comparison: 5,5-Dimethylmorpholine-3-carboxylic acid is unique due to the presence of two methyl groups at the 5th position, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivity towards molecular targets, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C7H13NO3 |
---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
5,5-dimethylmorpholine-3-carboxylic acid |
InChI |
InChI=1S/C7H13NO3/c1-7(2)4-11-3-5(8-7)6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10) |
InChI Key |
SDSGLZNUYHLPEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COCC(N1)C(=O)O)C |
Origin of Product |
United States |
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